N-(3-Chlorophenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetamide
Description
N-(3-Chlorophenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound featuring a triazoloquinazoline core substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-linked acetamide moiety at position 4. The acetamide side chain is further substituted with a 3-chlorophenyl group. Its molecular formula is C26H21ClN5O3S (approximated based on analogous structures in and ), with a molecular weight of ~535–555 g/mol. This compound belongs to the triazoloquinazoline family, which is known for diverse pharmacological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-33-20-12-18-19(13-21(20)34-2)28-25(35-14-22(32)27-17-10-6-9-16(26)11-17)31-24(18)29-23(30-31)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYJYQYAHAQYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazoloquinazoline core with a thiol reagent.
Acetamide Formation: The final step includes the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
BB05152 () incorporates a pyrazole-ethyl group, introducing additional hydrogen-bonding sites, which could improve target binding or solubility . Anti-exudative activity in ’s derivatives highlights the role of sulfanyl-acetamide motifs in modulating inflammatory pathways .
Electronic and Steric Effects :
- Methoxy groups at positions 8 and 9 (target compound) likely contribute to π-π stacking interactions with aromatic residues in enzyme/receptor binding pockets .
- Halogenated phenyl groups (e.g., 3-chlorophenyl vs. 2,4,6-trichlorophenyl in ) increase steric bulk and electron-withdrawing effects, altering binding kinetics .
Synthetic Feasibility :
- The target compound’s synthesis likely involves chloroacetyl chloride coupling (as in ) or click chemistry (), with purification challenges due to its high molecular weight .
Research Findings and Mechanistic Insights
- Receptor Modulation: Triazoloquinazoline derivatives often target adenosine receptors (A1, A3) or kinases due to structural mimicry of purine scaffolds . The target compound’s dimethoxy groups may enhance A2A receptor affinity, though direct evidence is lacking.
- Anti-inflammatory Potential: ’s acetamide derivatives show anti-exudative activity at 10 mg/kg, suggesting the target compound could be optimized for similar pathways .
Biological Activity
N-(3-Chlorophenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetamide, a compound with a complex structure, has been investigated for its biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes the available research findings on its biological activity, including anticancer properties and other pharmacological effects.
Structure and Synthesis
The compound is characterized by a quinazoline core linked to a triazole moiety and a chlorophenyl group. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The presence of the sulfanyl group is particularly noteworthy as it can influence the compound's reactivity and interaction with biological targets.
Biological Activity
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 (Colorectal) | 1.184 | |
| Compound B | A549 (Lung) | 9.379 | |
| Compound C | U937 (Leukemia) | 27.030 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against specific cancer types.
Mechanism of Action
The mechanism of action for quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For example, compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in blocking tumor growth by interrupting critical signaling cascades.
Case Studies
-
In Vitro Studies
In vitro studies have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells. For instance, a study involving HCT-116 cells showed that treatment with certain derivatives led to significant cell cycle arrest in the G0/G1 phase, indicating a halt in cell division and potential induction of apoptosis . -
Animal Models
In vivo studies using animal models have also been conducted to assess the therapeutic potential of quinazoline derivatives. These studies typically evaluate tumor growth inhibition and overall survival rates in treated versus untreated groups.
Q & A
Q. What are the key steps for synthesizing N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis involves multi-step reactions:
- Step 1 : Formation of the triazoloquinazoline core via cyclization of hydrazine derivatives (e.g., anthranilic acid derivatives) with carbon disulfide under basic conditions.
- Step 2 : Introduction of the sulfanylacetamide group via nucleophilic substitution or thiol-ene coupling.
- Critical Conditions : Temperature (20–80°C), solvent choice (DMF or ethanol), and catalysts (triethylamine) significantly impact yield. Purification via HPLC or recrystallization ensures >95% purity .
Q. How can researchers structurally characterize this compound using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at C8/C9, chlorophenyl at N3).
- HPLC-MS : Validate molecular weight (CHClNOS, ~550 g/mol) and purity.
- X-ray Crystallography : Resolve the triazoloquinazoline core geometry and sulfanylacetamide conformation .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or microbial targets using fluorescence-based assays.
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Dose-Response : Establish IC values with concentrations ranging from 0.1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable IC values)?
- Methodological Answer :
- Standardized Assays : Replicate experiments under identical conditions (pH, cell passage number, incubation time).
- Structural Confirmation : Verify compound identity via NMR and LC-MS to rule out batch-to-batch degradation.
- Comparative SAR : Test analogs (e.g., replacing 3-chlorophenyl with fluorophenyl) to isolate substituent effects .
Q. What strategies optimize reaction conditions for scaling synthesis from lab to pilot scale?
- Methodological Answer :
- Continuous Flow Chemistry : Implement flow reactors for controlled temperature and mixing (e.g., Omura-Sharma-Swern oxidation methods).
- DoE (Design of Experiments) : Use statistical models to optimize variables (solvent ratio, catalyst loading).
- Process Analytics : Monitor intermediates via inline FTIR or UV-vis spectroscopy .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the triazoloquinazoline core (e.g., replacing methoxy with ethoxy).
- Substituent Libraries : Test halogenated (F, Br) or electron-donating (CH, OCH) groups on the phenyl rings.
- Bioisosteric Replacement : Swap the sulfanyl group with carbonyl or amine linkages to assess binding affinity .
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins.
- Molecular Docking : Simulate interactions with kinases (e.g., CDK2) using AutoDock Vina.
- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential via flow cytometry .
Q. How to evaluate the compound’s stability and reactivity under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS.
- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
